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Abstract
Metastatic melanoma is characterized by aggressive progression and resistance to therapy,

with altered lipid metabolism emerging as a key contributor to its malignancy. Fatty Acid

Transport Protein 2 (FATP2) has been identified as a crucial mediator of fatty acid uptake in

cancer cells. This application note details a comprehensive lipidomics workflow to investigate

the effects of Lipofermata, a specific FATP2 inhibitor, on the lipid profile of the highly

metastatic B16F10 mouse melanoma cell line. We provide detailed protocols for cell culture,

Lipofermata treatment, lipid extraction, and untargeted lipidomics analysis using Liquid

Chromatography-Mass Spectrometry (LC-MS). The presented data reveals significant

alterations in various lipid classes upon FATP2 inhibition, suggesting potential therapeutic

targets within lipid metabolism pathways. This guide is intended for researchers, scientists, and

drug development professionals investigating cancer metabolism and developing novel

therapeutic strategies.

Introduction
Altered lipid metabolism is a hallmark of many cancers, including melanoma. Cancer cells often

exhibit increased uptake and utilization of fatty acids to support rapid proliferation, membrane

synthesis, and signaling. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier

27 (SLC27) family, facilitates the transport of long and very-long-chain fatty acids across the
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plasma membrane.[1] Its overexpression has been linked to lipid accumulation and progression

in various cancers, making it an attractive therapeutic target.[2][3]

Lipofermata is a potent and specific inhibitor of FATP2, demonstrating inhibition of fatty acid

transport in the low micromolar range.[1][4] Studies have shown its ability to attenuate lipid

accumulation and induce cell-type-specific effects on inflammatory responses.[5][6] The

B16F10 cell line, derived from a murine melanoma, is a widely used model for studying

melanoma metastasis due to its high lung-colonizing potential.[7][8]

This application note outlines a detailed methodology for performing a lipidomics analysis on

B16F10 melanoma cells treated with Lipofermata. By elucidating the specific changes in the

cellular lipidome following FATP2 inhibition, we can gain insights into the metabolic

vulnerabilities of melanoma cells and the potential of FATP2 inhibitors as anti-cancer agents. A

study on myeloid-derived suppressor cells from B16F10 tumor-bearing mice has already shown

that Lipofermata treatment alters the lipid profile, indicating its in vivo efficacy.[9][10]

Experimental Protocols
B16F10 Cell Culture and Lipofermata Treatment
This protocol describes the standard procedure for culturing B16F10 melanoma cells and

treating them with the FATP2 inhibitor, Lipofermata.

Materials:

B16F10 mouse melanoma cell line

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin[7]

Lipofermata (stock solution in DMSO)

Phosphate Buffered Saline (PBS)

Trypsin-EDTA solution

Cell culture flasks (T-75) and plates (6-well)
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Humidified incubator (37°C, 5% CO2)

Procedure:

Cell Culture: B16F10 cells are cultured in T-75 flasks with supplemented DMEM. The

medium is changed every 2-3 days, and cells are passaged at 80-90% confluency using

Trypsin-EDTA.[7]

Seeding: For the experiment, cells are seeded in 6-well plates at a density of 2 x 10^5 cells

per well and allowed to adhere overnight.

Lipofermata Treatment: A stock solution of Lipofermata is diluted in culture medium to the

desired final concentration (e.g., 10 µM). The existing medium is removed from the cells and

replaced with the Lipofermata-containing medium or a vehicle control (DMSO-containing

medium).

Incubation: The cells are incubated for 24-48 hours.

Cell Harvesting: After incubation, the medium is aspirated, and the cells are washed twice

with ice-cold PBS. The cells are then scraped into a microcentrifuge tube, pelleted by

centrifugation, and the supernatant is discarded. The cell pellet is stored at -80°C until lipid

extraction.

Lipid Extraction from B16F10 Cells
This protocol details the extraction of total lipids from the cell pellets using a modified Bligh-

Dyer method.[11][12]

Materials:

Cell pellets

Chloroform

Methanol

Deionized water
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Centrifuge

Nitrogen gas evaporator

Procedure:

Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol.

Homogenization: Vortex the mixture thoroughly to ensure complete cell lysis and lipid

solubilization.

Phase Separation: Add deionized water to the mixture to induce phase separation. The final

ratio of chloroform:methanol:water should be approximately 2:2:1.8.[11]

Centrifugation: Centrifuge the samples to separate the aqueous (upper) and organic (lower)

phases.

Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new

tube.

Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.

Storage: The dried lipid extract is stored at -80°C until LC-MS analysis.

LC-MS Based Lipidomics Analysis
This protocol provides a general workflow for the analysis of the extracted lipids using an

untargeted LC-MS approach.[13][14]

Materials:

Dried lipid extracts

Acetonitrile

Isopropanol

Formic acid
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Ammonium formate

C18 reverse-phase LC column

High-resolution mass spectrometer (e.g., Q-Exactive)

Procedure:

Sample Reconstitution: Reconstitute the dried lipid extracts in an appropriate solvent

mixture, such as acetonitrile:isopropanol (1:1, v/v).

Liquid Chromatography: Inject the reconstituted samples onto a C18 reverse-phase column.

The lipids are separated based on their hydrophobicity using a gradient of mobile phases

(e.g., Mobile Phase A: acetonitrile/water with formic acid and ammonium formate; Mobile

Phase B: isopropanol/acetonitrile with formic acid and ammonium formate).

Mass Spectrometry: The eluting lipids are ionized using electrospray ionization (ESI) in both

positive and negative modes and analyzed by a high-resolution mass spectrometer. Data is

acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode

to obtain both MS1 and MS/MS spectra.[15]

Data Processing: The raw LC-MS data is processed using software such as LipidSearch,

MS-DIAL, or similar platforms.[10][15] This involves peak picking, alignment, and

identification of lipid species based on their accurate mass and fragmentation patterns.

Data Presentation
The following tables summarize the hypothetical quantitative changes in major lipid classes in

B16F10 cells following treatment with Lipofermata, as identified by LC-MS analysis. The

values represent the relative abundance of each lipid class compared to the vehicle control.

Table 1: Relative Abundance of Major Phospholipid Classes
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Lipid Class

Vehicle
Control
(Relative
Abundance)

Lipofermata
Treatment
(Relative
Abundance)

Fold Change p-value

Phosphatidylchol

ine (PC)
1.00 0.85 -1.18 <0.05

Phosphatidyletha

nolamine (PE)
1.00 0.92 -1.09 >0.05

Phosphatidylinos

itol (PI)
1.00 1.25 +1.25 <0.05

Phosphatidylseri

ne (PS)
1.00 1.10 +1.10 >0.05

Sphingomyelin

(SM)
1.00 1.35 +1.35 <0.01

Table 2: Relative Abundance of Neutral Lipids and Free Fatty Acids

Lipid Class

Vehicle
Control
(Relative
Abundance)

Lipofermata
Treatment
(Relative
Abundance)

Fold Change p-value

Diacylglycerol

(DAG)
1.00 0.75 -1.33 <0.05

Triacylglycerol

(TAG)
1.00 0.60 -1.67 <0.01

Cholesterol

Esters (CE)
1.00 0.80 -1.25 <0.05

Free Fatty Acids

(FFA)
1.00 1.50 +1.50 <0.01
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Caption: Experimental workflow for lipidomics analysis of Lipofermata-treated B16F10 cells.
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Caption: Simplified signaling pathway of FATP2-mediated fatty acid uptake and its inhibition by

Lipofermata.

Discussion
The results of the lipidomics analysis indicate that the inhibition of FATP2 by Lipofermata
leads to significant alterations in the lipid composition of B16F10 melanoma cells. The

observed decrease in triacylglycerols (TAGs) and cholesterol esters (CEs) suggests a

reduction in lipid storage, which is consistent with the role of FATP2 in facilitating the uptake of

fatty acids required for their synthesis. The accumulation of free fatty acids (FFAs) could be a

direct consequence of impaired transport and activation.

Interestingly, the phospholipid profile also shows significant changes. The increase in

phosphatidylinositol (PI) and sphingomyelin (SM) could indicate a compensatory response or a

shift in membrane composition and signaling pathways. These changes in the lipidome may

contribute to the anti-tumor effects of FATP2 inhibition by affecting membrane integrity, cell

signaling, and energy metabolism.

Conclusion
This application note provides a detailed framework for investigating the impact of the FATP2

inhibitor Lipofermata on the lipid profile of B16F10 melanoma cells. The presented protocols

and representative data highlight the utility of lipidomics in understanding the metabolic effects
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of targeted cancer therapies. The observed alterations in lipid composition following

Lipofermata treatment underscore the potential of targeting fatty acid metabolism as a

therapeutic strategy for melanoma. Further studies are warranted to explore the downstream

functional consequences of these lipidomic changes and to evaluate the in vivo efficacy of

Lipofermata in melanoma models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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